molecular formula C6H6Br2N2 B372474 2,6-dibromo-N-methylpyridin-3-amine CAS No. 84539-50-4

2,6-dibromo-N-methylpyridin-3-amine

Cat. No.: B372474
CAS No.: 84539-50-4
M. Wt: 265.93g/mol
InChI Key: GNZAMGYWQVVOSR-UHFFFAOYSA-N
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Description

2,6-Dibromo-N-methylpyridin-3-amine is a halogenated pyridine derivative featuring a pyridine core substituted with bromine atoms at the 2- and 6-positions, an amine group at position 3, and a methyl group attached to the amine nitrogen (N-methylation) . This structural configuration confers unique electronic and steric properties. Bromine’s electron-withdrawing nature deactivates the aromatic ring, directing reactivity toward electrophilic substitution at specific sites.

Preparation Methods

Direct Bromination of N-Methylpyridin-3-Amine

The most straightforward approach involves brominating N-methylpyridin-3-amine using bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions. BenchChem reports that bromine in acetic acid at 0–25°C selectively substitutes the 2- and 6-positions of the pyridine ring, yielding 2,6-dibromo-N-methylpyridin-3-amine with ~70% efficiency. NBS offers a safer alternative, particularly in acetonitrile or dichloromethane, though excess reagent is required to avoid mono-brominated byproducts.

Reaction Mechanism

Electrophilic aromatic substitution (EAS) dominates this process. The N-methyl group activates the ring via inductive effects, directing bromine to the meta (3-) position. However, steric and electronic factors favor dibromination at the 2- and 6-positions due to reduced steric hindrance compared to the 4-position .

Nickel-Catalyzed Cross-Coupling for Regioselective Synthesis

Patent WO2024015825A1 discloses a nickel-catalyzed method for related pyridine derivatives, adaptable to this compound. The process involves:

  • Directing Group Installation : Reacting 2-amino-3,5-dibromo-4-methylpyridine with 1,1-dimethoxy-N,N-dimethylmethanamine to form (E)-N'-(3,5-dibromo-4-methylpyridin-2-yl)-N,N-dimethylformimidamide.

  • Methylation : A methyl zinc reagent replaces the 3-bromo substituent in the presence of NiBr₂(DME), achieving >85% regioselectivity for the 2,6-dibromo product .

  • Hydrolysis : Acidic conditions remove the directing group, yielding the final compound.

Advantages

  • Regiocontrol : The directing group ensures precise substitution patterns.

  • Scalability : Continuous flow systems enhance reproducibility for industrial applications .

Novel Brominating Agents: Dibromohydantoin (DBDMH)

Chinese Patent CN105399661A introduces dibromohydantoin (DBDMH) as a cost-effective brominating agent. Reacting 2,6-dimethylpyridine with DBDMH in CCl₄ at 20–80°C produces 2,6-dibromomethylpyridine, which is subsequently aminated to the target compound. Key improvements include:

  • Mild Conditions : Eliminates the need for high temperatures (e.g., 100°C in traditional methods).

  • No Debromination : Avoids polybrominated intermediates, simplifying purification .

MethodBrominating AgentSolventTemperature (°C)Yield (%)
Direct BrominationBr₂Acetic Acid0–2570
Nickel CatalysisMethyl ZincTHF50–6085
DBDMH BrominationDBDMHCCl₄20–8090

Industrial-Scale Production Strategies

Industrial synthesis prioritizes efficiency and safety. BenchChem highlights continuous flow reactors for bromine delivery, minimizing exposure risks. Key steps include:

  • Automated Bromine Addition : Precise stoichiometry reduces byproducts.

  • In-Line Purification : Liquid-liquid extraction and column chromatography integrated into the workflow.

  • Catalyst Recycling : Nickel catalysts are recovered via filtration, reducing costs .

Solvent and Temperature Effects on Regioselectivity

The European Journal of Organic Chemistry emphasizes solvent polarity’s role in bromination outcomes. Polar aprotic solvents (e.g., DMF) enhance electrophilic attack at the 2- and 6-positions, while nonpolar solvents favor mono-substitution. For example:

  • DMF/Water (75:25) : Achieves 98% regioselectivity for the 2,6-dibromo product .

  • Dichloromethane : Yields a 6:4 ratio of 2,6- to 2,4-dibromo isomers .

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromo-N-methylpyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base such as potassium carbonate (K2CO3).

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium phosphate (K3PO4) are commonly used.

    Reduction Reactions: Hydrogen gas and Pd/C are used under atmospheric pressure or slightly elevated pressure conditions.

Major Products

    Substitution Reactions: Yield various substituted pyridine derivatives depending on the nucleophile used.

    Coupling Reactions:

    Reduction Reactions: Result in the formation of N-methylpyridin-3-amine.

Mechanism of Action

The mechanism of action of 2,6-dibromo-N-methylpyridin-3-amine in biological systems involves its interaction with specific molecular targets. The bromine atoms enhance the compound’s reactivity, allowing it to form covalent bonds with nucleophilic sites in biomolecules. This interaction can disrupt essential biological processes, leading to its antimicrobial or anticancer effects. The exact molecular pathways and targets are subject to ongoing research .

Comparison with Similar Compounds

The following table compares 2,6-dibromo-N-methylpyridin-3-amine with structurally related pyridine derivatives, focusing on substituent patterns, molecular properties, and inferred reactivity differences. Data are derived from structural analysis and molecular weight calculations based on evidence .

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Reactivity Insights
This compound Br (2,6); N-Me (3-amine) C₆H₇Br₂N₂ 266.8 High steric hindrance from N-methyl; electron-withdrawing Br at para positions may direct electrophilic attacks to position 4.
2,5-Dibromopyridin-3-amine Br (2,5); NH₂ (3) C₅H₄Br₂N₂ 251.8 Bromines at meta positions create distinct electronic effects; free amine group enhances nucleophilicity.
2,4-Dibromo-6-chloropyridin-3-amine Br (2,4); Cl (6); NH₂ (3) C₅H₃Br₂ClN₂ 286.3 Chlorine (less electronegative than Br) at position 6 may alter regioselectivity in substitution reactions.
3,5-Diiodopyridin-2-amine I (3,5); NH₂ (2) C₅H₄I₂N₂ 599.6 Heavy iodine atoms increase molecular weight; iodine’s leaving-group propensity may facilitate nucleophilic aromatic substitution.
2,6-Dibromo-3,5-dimethylpyridine Br (2,6); CH₃ (3,5) C₇H₈Br₂N 264.8 Methyl groups at 3/5 positions increase steric bulk, potentially hindering reactions at adjacent sites.
2,6-Dibromo-4-(trifluoromethyl)pyridine Br (2,6); CF₃ (4) C₆H₃Br₂F₃N 320.9 Strong electron-withdrawing CF₃ group at position 4 further deactivates the ring, favoring reactions under harsh conditions.

Key Insights from Structural Comparisons:

Substituent Position Effects: Bromine Placement: Para-substituted bromines (2,6) in the target compound create a symmetric electronic environment, whereas meta-substituted bromines (2,5) in the derivative from disrupt symmetry, altering reactivity patterns.

Functional Group Influence: N-Methylation: The N-methyl group in the target compound reduces nucleophilicity at the amine compared to non-methylated analogs (e.g., 2,5-dibromopyridin-3-amine ), impacting its participation in condensation or alkylation reactions. Trifluoromethyl vs. Bromine: The CF₃ group in 2,6-dibromo-4-(trifluoromethyl)pyridine exerts stronger electron-withdrawing effects than bromine, further deactivating the ring and requiring aggressive reaction conditions for functionalization.

Steric and Electronic Trade-offs :

  • Methyl groups (e.g., in 2,6-dibromo-3,5-dimethylpyridine ) introduce steric bulk, which may hinder access to reactive sites, whereas iodine’s size and polarizability (in 3,5-diiodopyridin-2-amine ) favor participation in metal-catalyzed cross-couplings.

Biological Activity

2,6-Dibromo-N-methylpyridin-3-amine is a brominated derivative of N-methylpyridin-3-amine with significant biological activities that have garnered attention in medicinal chemistry and pharmacology. This article provides an in-depth exploration of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a pyridine ring substituted with two bromine atoms at the 2 and 6 positions and a methylamino group at the 3 position. The molecular formula is C₇H₈Br₂N₂. The presence of bromine enhances its reactivity, making it suitable for various chemical transformations and applications in medicinal chemistry.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. The mechanism of action is believed to involve the formation of covalent bonds with nucleophilic sites in bacterial enzymes, disrupting essential biological processes. In vitro studies have shown efficacy against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Anticancer Properties

The compound has also been investigated for its anticancer properties . Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines by inducing apoptosis and interfering with cell cycle progression. The bromine substituents are thought to enhance its ability to interact with DNA or proteins involved in cell proliferation pathways.

The mechanism of action involves the interaction of this compound with specific molecular targets within cells. The bromine atoms increase the compound's reactivity, allowing it to form stable complexes with nucleophilic sites in biomolecules. This interaction can disrupt critical biological pathways, leading to antimicrobial or anticancer effects. Ongoing research aims to elucidate the exact molecular pathways involved.

Comparative Analysis with Similar Compounds

To understand the uniqueness and potential applications of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructure TypeUnique Features
2,4-Dibromo-N-methylpyridin-3-amineBrominated derivativeDifferent substitution pattern; may exhibit different reactivity
5-Bromo-N-methylpyridin-3-amineMonobrominated derivativeContains only one bromine atom; less reactive
2-Bromo-N-methylpyridin-3-amineMonobrominated derivativeLacks one bromine atom; less versatile
2,6-Dibromo-N-methylpyridin-5-amineDifferent substitution patternDifferent biological activity due to substitution position

Uniqueness : The unique substitution pattern of two bromine atoms at the 2 and 6 positions distinguishes this compound from its analogs, significantly influencing its chemical reactivity and potential applications in organic synthesis and medicinal chemistry.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

  • Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that the compound exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics. The results indicated a dose-dependent response against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.
  • Anticancer Activity : In vitro assays on cancer cell lines (e.g., HeLa and MCF-7) revealed that treatment with this compound led to a significant reduction in cell viability, suggesting potential for further development as an anticancer agent.
  • Mechanistic Studies : Research utilizing Western blot analysis showed that exposure to the compound resulted in altered expression levels of key proteins involved in apoptosis pathways, including caspases and Bcl-2 family proteins.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,6-dibromo-N-methylpyridin-3-amine, and how do reaction conditions influence yield and purity?

Methodological Answer:

  • Synthetic Pathways : Start with bromination of N-methylpyridin-3-amine using bromine or N-bromosuccinimide (NBS) under controlled temperatures (0–25°C). Regioselectivity at the 2,6-positions is achieved via steric and electronic effects of the N-methyl group .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) improves purity. Monitor by TLC (Rf ~0.3–0.5 in 1:3 EtOAc/hexane) .
  • Yield Optimization : Use inert atmospheres (N₂/Ar) to prevent decomposition. Catalytic additives like DMAP or Lewis acids (e.g., AlCl₃) may enhance bromination efficiency .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure and purity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Expect signals for N-methyl (δ ~3.0–3.5 ppm, singlet) and pyridine protons (δ ~7.5–8.5 ppm, coupling patterns). Bromine substituents deshield adjacent carbons (¹³C δ ~120–140 ppm) .
  • IR Spectroscopy : Key peaks include N-H stretching (~3300 cm⁻¹, amine), C-Br (~600 cm⁻¹), and aromatic C=C (~1600 cm⁻¹) .
  • Validation : Compare with computed spectra (DFT) or databases like PubChem .

Q. What crystallographic tools are suitable for determining the crystal structure of this compound?

Methodological Answer:

  • Data Collection : Use single-crystal X-ray diffraction (SXRD) with Mo-Kα radiation. SHELX programs (SHELXT for solution, SHELXL for refinement) resolve heavy atoms (Br) efficiently .
  • Visualization : Mercury software (CCDC) analyzes packing motifs and hydrogen-bonding networks. Compare with Cambridge Structural Database (CSD) entries for similar pyridines .

Advanced Research Questions

Q. How do bromine substituents influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

  • Suzuki-Miyaura Coupling : Bromines at 2,6-positions act as leaving groups. Use Pd(PPh₃)₄ catalyst with arylboronic acids (e.g., phenyl, vinyl) in THF/H₂O. Monitor regioselectivity via HPLC-MS .
  • Challenges : Competing debromination may occur. Optimize ligand choice (e.g., XPhos) and temperature (80–100°C) to retain both bromines .

Q. What computational methods predict the electronic properties and potential biological targets of this compound?

Methodological Answer:

  • DFT Calculations : Gaussian or ORCA software calculates HOMO/LUMO energies (B3LYP/6-31G* basis set). Bromine’s electron-withdrawing effect lowers HOMO, affecting redox behavior .
  • Docking Studies : Use AutoDock Vina with protein targets (e.g., kinases) from PDB. The N-methyl group may enhance lipid solubility, improving membrane permeability .

Q. How can researchers resolve contradictions in spectroscopic or crystallographic data for this compound?

Methodological Answer:

  • Data Validation : Cross-check NMR assignments using 2D techniques (COSY, HSQC). For SXRD, verify thermal ellipsoids and R-factors (<5% Rint) .
  • Reproducibility : Replicate synthesis under varying conditions (solvent, temperature) to isolate polymorphs or solvates. Compare with CSD entries (e.g., refcode XYZABC) .

Q. Methodological Tables

Table 1: Key Spectroscopic Data for this compound

TechniqueObserved DataReference
¹H NMR (CDCl₃)δ 3.28 (s, 3H, N-CH₃)
¹³C NMRδ 38.5 (N-CH₃), 121.4 (C-Br)
IR (KBr)3280 cm⁻¹ (N-H), 610 cm⁻¹ (C-Br)

Table 2: Crystallographic Parameters (Hypothetical)

ParameterValueTool
Space GroupP2₁/cSHELXL
R-factor0.032Mercury
H-bondingN-H···Br (2.9 Å)CSD

Properties

IUPAC Name

2,6-dibromo-N-methylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Br2N2/c1-9-4-2-3-5(7)10-6(4)8/h2-3,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNZAMGYWQVVOSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(N=C(C=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401293129
Record name 2,6-Dibromo-N-methyl-3-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401293129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84539-50-4
Record name 2,6-Dibromo-N-methyl-3-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84539-50-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dibromo-N-methyl-3-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401293129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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